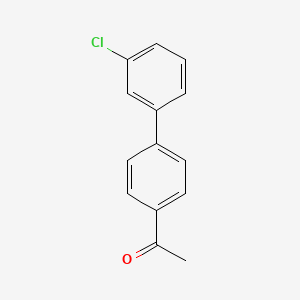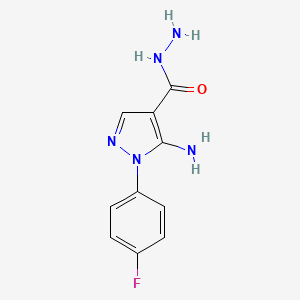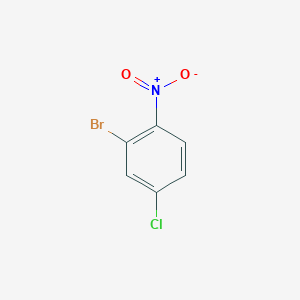
ジ-tert-ブチルメチルホスフィン
概要
説明
Di-tert-butylmethylphosphine is an organophosphorus compound with the chemical formula (CH₃)(C₄H₉)₂P. It is a colorless liquid with a strong pungent odor and is soluble in some organic solvents . This compound is often used as a ligand in various catalytic processes due to its bulky nature .
科学的研究の応用
Di-tert-butylmethylphosphine is widely used in scientific research, particularly in:
作用機序
Target of Action
Di-tert-butylmethylphosphine, also known as (t-Bu)2PMe or Bis(tert-butyl)methylphosphine , is primarily used as a ligand in various palladium complexes . These complexes are the primary targets of Di-tert-butylmethylphosphine. The role of these palladium complexes is to catalyze various types of cross-coupling reactions .
Mode of Action
Di-tert-butylmethylphosphine interacts with its targets (palladium complexes) by enhancing their reactivity . When added as HBF4 salt, it increases the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates .
Biochemical Pathways
The primary biochemical pathway affected by Di-tert-butylmethylphosphine is the cross-coupling reaction pathway . This includes Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions include the formation of biaryl and 2-aryl azine N-oxides .
Pharmacokinetics
Its physical properties such as boiling point (58 °c/12 mmhg) and density (0824 g/mL at 25 °C) have been reported .
Result of Action
The result of Di-tert-butylmethylphosphine’s action is the enhanced reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This leads to the formation of the corresponding biaryl and 2-aryl azine N-oxides .
生化学分析
Biochemical Properties
Di-tert-butylmethylphosphine plays a crucial role in biochemical reactions, particularly in catalysis. It is known to enhance the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . This compound interacts with various enzymes and proteins, primarily as a ligand that stabilizes metal complexes. For instance, it forms complexes with cobalt and palladium, which are essential in catalyzing polymerization and cross-coupling reactions . The nature of these interactions involves coordination of the phosphorus atom to the metal center, thereby influencing the electronic and steric properties of the metal complex.
Cellular Effects
The effects of di-tert-butylmethylphosphine on cellular processes are not extensively documented. Its role in catalysis suggests potential interactions with cellular enzymes involved in metabolic pathways. Di-tert-butylmethylphosphine may influence cell signaling pathways and gene expression by modulating the activity of metal-dependent enzymes. For example, its interaction with palladium complexes could affect cellular redox states and oxidative stress responses
Molecular Mechanism
At the molecular level, di-tert-butylmethylphosphine exerts its effects primarily through its role as a ligand in metal complexes. It enhances the reactivity of palladium-catalyzed reactions by stabilizing the metal center and facilitating the formation of reactive intermediates . The bulky tert-butyl groups provide steric protection, preventing unwanted side reactions and increasing the selectivity of the catalytic process. Additionally, di-tert-butylmethylphosphine can influence enzyme activity by binding to metal cofactors, thereby modulating their catalytic properties.
Temporal Effects in Laboratory Settings
The stability and degradation of di-tert-butylmethylphosphine in laboratory settings are critical for its effectiveness in catalytic reactions. This compound is known to be stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and the presence of other reactive species . Over time, di-tert-butylmethylphosphine may undergo degradation, leading to a decrease in its catalytic efficiency. Long-term studies are necessary to understand the temporal effects of di-tert-butylmethylphosphine on cellular function in both in vitro and in vivo settings.
Metabolic Pathways
Di-tert-butylmethylphosphine is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of many xenobiotics . The presence of the tert-butyl groups can influence the metabolic stability and degradation of di-tert-butylmethylphosphine, affecting its overall metabolic flux and the levels of metabolites produced.
Transport and Distribution
The transport and distribution of di-tert-butylmethylphosphine within cells and tissues are influenced by its chemical properties and interactions with cellular transporters and binding proteins. This compound may be transported across cell membranes via passive diffusion or facilitated by specific transporters . Once inside the cell, di-tert-butylmethylphosphine can accumulate in specific compartments, depending on its interactions with cellular components.
Subcellular Localization
The subcellular localization of di-tert-butylmethylphosphine is determined by its chemical structure and interactions with cellular organelles. It may localize to specific compartments such as the cytoplasm, mitochondria, or endoplasmic reticulum, where it can exert its catalytic effects . The presence of targeting signals or post-translational modifications can further influence the localization and activity of di-tert-butylmethylphosphine within the cell.
準備方法
Di-tert-butylmethylphosphine is typically prepared by the reaction of methyl phosphine and tert-butyl magnesium bromide. The reaction is carried out under ice-bath conditions to produce the compound in situ, which is subsequently extracted . Another method involves the reaction of di-tert-butylphosphinous chloride with methylmagnesium bromide in the presence of copper(I) chloride and tetrahydrofuran. The reaction is maintained at 25-30°C for 6 hours, followed by extraction and distillation to obtain the final product with a yield of 91.1% .
化学反応の分析
Di-tert-butylmethylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form di-tert-butylphosphine oxide.
Common reagents used in these reactions include palladium complexes, aryl halides, and azine N-oxides. The major products formed are biaryl compounds and 2-aryl azine N-oxides .
類似化合物との比較
Di-tert-butylmethylphosphine is unique due to its bulky nature, which makes it an effective ligand in various catalytic processes. Similar compounds include:
Tri-tert-butylphosphine: Another bulky phosphine ligand used in similar catalytic processes.
Di-tert-butylchlorophosphine: Used in the synthesis of di-tert-butylmethylphosphine.
Di-tert-butylphenylphosphine: Used in cross-coupling reactions.
These compounds share similar applications but differ in their specific reactivity and the types of complexes they form.
特性
IUPAC Name |
ditert-butyl(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-8(2,3)10(7)9(4,5)6/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURBTQKVGNFPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400578 | |
| Record name | Di-tert-butylmethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6002-40-0 | |
| Record name | Di-tert-butylmethylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylmethylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the P—O—Sn bond angle in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex?
A1: The research article reports a P—O—Sn bond angle of 163.9° (3)° in the Dichloridobis(di-tert-butylmethylphosphine oxide-κO)diphenyltin(IV) complex []. This large bond angle, significantly deviating from the ideal tetrahedral angle, is attributed to the steric hindrance caused by the bulky tert-butyl substituents on the phosphorus atom. This structural information provides valuable insight into the impact of ligand structure on the geometry of metal complexes. Understanding such steric effects is crucial in designing ligands with specific coordination properties for various applications in catalysis and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)



![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)


